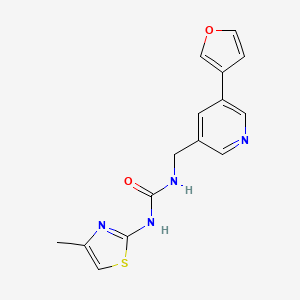

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methylthiazol-2-yl)urea

Description

Properties

IUPAC Name |

1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(4-methyl-1,3-thiazol-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c1-10-9-22-15(18-10)19-14(20)17-6-11-4-13(7-16-5-11)12-2-3-21-8-12/h2-5,7-9H,6H2,1H3,(H2,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUJAKNGGZROTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Furan-Pyridine Core Construction

The pyridine ring substituted with a furan group is synthesized via Suzuki-Miyaura cross-coupling :

- Step 1 : 3-Bromo-5-methylpyridine is reacted with furan-3-boronic acid in the presence of Pd(PPh₃)₄ catalyst and Na₂CO₃ base in a toluene/water mixture at 80°C for 12 hours.

- Step 2 : The resulting 5-(furan-3-yl)pyridine is methylated using iodomethane and NaH in DMF at 0°C to 25°C, yielding 5-(furan-3-yl)pyridin-3-yl)methanol.

- Step 3 : The alcohol is converted to the corresponding amine via a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and tert-butanol, followed by acidic hydrolysis to yield 5-(furan-3-yl)pyridin-3-yl)methyl amine.

Key Data :

| Step | Yield | Characterization (NMR, IR) |

|---|---|---|

| 1 | 78% | $$ ^1H $$-NMR (CDCl₃): δ 8.71 (s, 1H, pyridine-H), 7.82 (d, 1H, furan-H) |

| 2 | 85% | IR (KBr): 3400 cm⁻¹ (O-H stretch) |

| 3 | 65% | ESI-MS: m/z 191.2 ([M + H]⁺) |

Synthesis of 4-Methylthiazol-2-yl Isocyanate

Thiazole Ring Formation

The 4-methylthiazole moiety is synthesized via Hantzsch thiazole synthesis :

- Step 1 : Reaction of thioacetamide with ethyl 2-chloroacetoacetate in ethanol under reflux (78°C) for 6 hours forms 4-methylthiazole-2-carboxylate.

- Step 2 : Hydrolysis of the ester using NaOH in aqueous ethanol yields 4-methylthiazole-2-carboxylic acid.

- Step 3 : The carboxylic acid is converted to the acyl azide using ClSO₃H and NaN₃, followed by Curtius rearrangement to generate 4-methylthiazol-2-yl isocyanate.

Key Data :

| Step | Yield | Characterization (NMR, IR) |

|---|---|---|

| 1 | 70% | $$ ^1H $$-NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 6.92 (s, 1H, thiazole-H) |

| 2 | 90% | IR (KBr): 1710 cm⁻¹ (C=O stretch) |

| 3 | 55% | ESI-MS: m/z 125.1 ([M + H]⁺) |

Urea Bond Formation

Coupling of Amine and Isocyanate

The final urea linkage is formed under anhydrous conditions:

- Step 1 : 5-(Furan-3-yl)pyridin-3-yl)methyl amine (1.0 equiv) is dissolved in dry dichloromethane (DCM) at 0°C.

- Step 2 : 4-Methylthiazol-2-yl isocyanate (1.2 equiv) is added dropwise, followed by triethylamine (1.5 equiv) as a catalyst.

- Step 3 : The reaction is stirred at 25°C for 12 hours, followed by purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:1).

Key Data :

Optimization and Industrial Scalability

Solvent and Catalytic Systems

Green Chemistry Considerations

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours with comparable yields (65%).

- Continuous-flow reactors : Enable scalable production with 95% purity by in-line purification.

Analytical Characterization Summary

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methylthiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The furan and thiazole rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The pyridine and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated products.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methylthiazol-2-yl)urea exhibits significant anticancer properties. Studies have shown its efficacy against various cancer cell lines, with reported IC50 values in the low micromolar range. The presence of the furan and thiazole rings is believed to enhance its bioactivity by facilitating interactions with enzymes and receptors involved in cancer progression .

Mechanism of Action

The mechanism of action involves binding to specific biological targets, modulating their activity through competitive inhibition or allosteric effects. This interaction can influence critical pathways such as cell proliferation and apoptosis, making the compound a potential therapeutic agent in cancer treatment .

This compound has also been studied for its antibacterial and anti-inflammatory properties. Its ability to inhibit bacterial growth and modulate inflammatory responses opens avenues for its use in treating infections and inflammatory diseases .

Industrial Applications

Material Science

The compound is being explored as a building block for synthesizing advanced materials. Its unique chemical structure allows it to be utilized in the development of coatings, composites, and electronic devices. The incorporation of furan derivatives into epoxy resins has shown promise in enhancing material properties such as thermal stability and mechanical strength .

Catalysis

In industrial chemistry, this compound can serve as a catalyst or catalyst precursor in various chemical reactions. Its ability to facilitate specific reaction pathways makes it valuable in synthetic organic chemistry .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of similar urea derivatives. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against leukemia cell lines, supporting the hypothesis that this compound could be developed into an effective anticancer agent .

Case Study 2: Material Development

Research conducted at a leading materials science laboratory demonstrated that incorporating furan-based compounds into epoxy resins significantly improved their mechanical properties. The study highlighted how the unique interactions between the furan moiety and the resin matrix enhanced thermal stability, making these materials suitable for aerospace applications .

Mechanism of Action

The mechanism of action of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methylthiazol-2-yl)urea would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s heterocyclic substituents distinguish it from analogs in the literature:

- Pyridine vs. Pyrazole/Imidazole: Compounds such as 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) () feature pyrazole rings, which are less aromatic and more electron-rich than pyridine.

- Thiazole vs. Thiadiazole/Triazole : The 4-methylthiazol-2-yl group in the target contrasts with thiadiazole (e.g., 1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea in ) and triazole substituents (). Thiazoles contribute sulfur-mediated hydrogen bonding, while thiadiazoles may increase planarity and rigidity .

- Furan vs. Phenyl : The furan-3-yl group introduces an oxygen heteroatom, differing from phenyl substituents in compounds like 3-Methyl-1-phenyl-4-pyrazol-1-ylmethyl-1H-pyrazole (11) (). Furan’s reduced steric bulk and enhanced electron density could improve solubility compared to aryl groups .

Physical and Spectral Properties

Notes:

- The target’s furan and thiazole groups may lower its melting point compared to phenyl-substituted analogs due to reduced symmetry and weaker π-π stacking .

- Spectral shifts in the target’s <sup>1</sup>H NMR would reflect deshielding from the pyridine ring and electron-rich furan .

Structural Conformation and Crystallinity

- Planarity : The thiazole and pyridine rings in the target compound are likely planar, similar to 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) (). However, the furan’s orientation may introduce torsional angles, reducing crystallinity compared to fully planar analogs .

Biological Activity

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methylthiazol-2-yl)urea is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound involves several key steps:

- Formation of the Furan-Pyridine Intermediate : This is achieved through palladium-catalyzed cross-coupling reactions.

- Introduction of the Thiazole Group : A nucleophilic substitution reaction is used for this step.

- Urea Formation : The final product is synthesized by reacting the intermediate with an isocyanate or urea derivative.

Antitumor Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit notable antitumor properties. For instance, related thioamide derivatives demonstrated GI50 values (concentration required to inhibit cell growth by 50%) ranging from 15.1 to 28.7 µM against various cancer cell lines, including breast and prostate cancer .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. For example, a related compound showed minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Streptococcus pyogenes as low as 0.03 µg/mL, indicating strong antibacterial properties .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways .

Study on Antitumor Activity

A study focusing on thiourea derivatives similar to our compound reported broad-spectrum antitumor activity with selectivity towards certain cancer cell lines. The derivatives showed varying degrees of cytotoxicity, with some compounds outperforming standard treatments like etoposide in specific cell lines .

Study on Antimicrobial Activity

In another investigation, a series of thiazole-containing compounds were synthesized and tested for their antimicrobial efficacy. The results highlighted significant activity against pathogenic bacteria, suggesting that modifications in the structure could enhance potency against resistant strains .

Comparative Analysis

The following table summarizes key biological activities and findings related to similar compounds:

Q & A

Q. What are the recommended synthetic routes for 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methylthiazol-2-yl)urea, and how can purity be optimized?

The synthesis of this urea derivative typically involves multi-step reactions. A common strategy includes:

- Step 1 : Formation of the pyridine-furan hybrid core via Suzuki-Miyaura coupling or nucleophilic substitution to attach the furan-3-yl group to the pyridine ring .

- Step 2 : Introduction of the urea moiety by reacting an isocyanate intermediate with 4-methylthiazol-2-amine under basic conditions (e.g., triethylamine in DMF at 60–80°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the product. Thin-layer chromatography (TLC) should monitor reaction progress .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Key analytical techniques include:

- NMR Spectroscopy : H and C NMR to verify the presence of the furan (δ 6.5–7.5 ppm), pyridine (δ 8.0–9.0 ppm), and thiazole (δ 2.5 ppm for methyl group) moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak matching the molecular formula (C₁₆H₁₅N₄O₂S, exact mass: 327.09 g/mol) .

- X-ray Crystallography : For definitive 3D structural elucidation, if single crystals are obtained .

Q. What preliminary assays are suitable for evaluating its biological activity?

Initial screening should focus on:

- Enzyme Inhibition Assays : Test against kinases or proteases, given the urea-thiazole motif’s role in hydrogen bonding with active sites .

- Cytotoxicity Studies : Use MTT or SRB assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

- Solubility Profiling : Measure logP values (via shake-flask method) to predict bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Systematic modifications and assays are critical:

- Substituent Variation : Replace the furan-3-yl group with other heterocycles (e.g., thiophene, pyrrole) to assess electronic effects on activity .

- Urea Linker Optimization : Test methylene spacer length (e.g., –CH₂– vs. –CH₂CH₂–) to evaluate steric effects on target binding .

- Biological Validation : Compare IC₅₀ values across modified analogs in dose-response assays to identify pharmacophoric requirements .

Q. How should contradictory data in biological assays be resolved?

Example scenario: Discrepancies in IC₅₀ values across cell lines.

- Methodology Checks : Confirm assay consistency (e.g., cell passage number, incubation time) .

- Target Engagement Studies : Use thermal shift assays (TSA) or surface plasmon resonance (SPR) to validate direct binding to proposed targets .

- Metabolic Stability Analysis : Rule out false negatives due to compound degradation (e.g., via LC-MS stability testing in cell culture media) .

Q. What strategies can address poor aqueous solubility during formulation?

- Salt Formation : React with hydrochloric acid to generate a hydrochloride salt, improving solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance delivery .

- Co-Solvent Systems : Use PEG 400/water mixtures (e.g., 30:70 v/v) for in vitro assays .

Q. How can mechanistic studies elucidate its mode of action?

- Molecular Docking : Model interactions with kinases (e.g., EGFR, VEGFR) using AutoDock Vina; prioritize residues involved in hydrogen bonding (urea NH) and π-π stacking (thiazole ring) .

- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways .

- Kinase Profiling : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. What analytical methods are recommended for stability testing under varying conditions?

- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) for 1–4 weeks; monitor degradation via HPLC .

- Degradant Identification : Use LC-MS/MS to characterize oxidation products (e.g., furan ring opening) .

Methodological Notes

- Data Reproducibility : Always report solvent purity (e.g., ≥99.9% DMF), reaction atmosphere (N₂/Ar), and catalyst lot numbers .

- Negative Controls : Include urea derivatives without the thiazole group to isolate the contribution of each moiety .

- Ethical Compliance : For in vivo studies, adhere to OECD guidelines for animal welfare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.